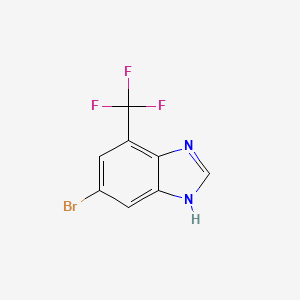

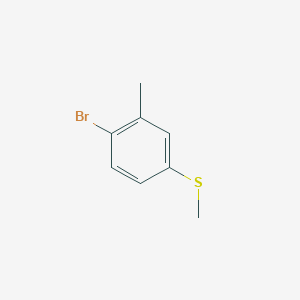

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

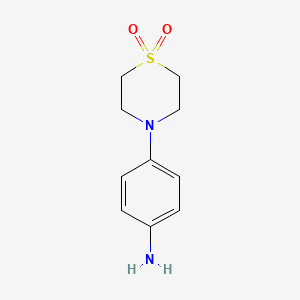

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole is a compound that falls within the class of benzimidazoles, which are heterocyclic compounds consisting of two nitrogen atoms at nonadjacent positions in a benzene ring. This particular compound is characterized by a bromine atom and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities, including antiviral properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides, which are structurally related to 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole, has been described as involving ribosylation followed by deprotection steps . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines has been reported to proceed under CuI catalysis, yielding the desired products in moderate to good yields . These methods highlight the versatility of synthetic approaches to benzimidazole derivatives, which may be applicable to the synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Crystal structure determination by single crystal X-ray diffraction has been used to elucidate the structures of related compounds, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides . These structures often feature hydrogen bonding and halogen bonding, which are important for the stability and reactivity of the compounds. Such structural analyses are essential for understanding the properties of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a bromine atom in the molecule, for example, can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of the bromine atom, combined with the electron-withdrawing effect of the trifluoromethyl group, could influence the chemical behavior of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and electron-withdrawing groups, such as trifluoromethyl, can affect the compound's melting point, solubility, and stability. These properties are important for the practical use of the compound in various applications, including medicinal chemistry. The antiviral activity of certain benzimidazole ribonucleosides against human herpes viruses, as well as their cytotoxicity profiles, have been studied, demonstrating the potential therapeutic applications of these compounds .

Applications De Recherche Scientifique

Application 1: Synthesis of Trifluoromethylated Quinazolines

- Summary of the Application: The compound is used in the synthesis of trifluoromethylated quinazolines, which are important N-heterocycles due to their biological and pharmacological properties . They have been widely used in anticonvulsant, anti-inflammatory, anticancer, antimicrobial, hypnotic, and sedative reagents .

- Methods of Application: An efficient and simple protocol for the synthesis of trifluoromethylated quinazolines has been described by I2-/KI-promoted oxidative C (sp3)–C (sp2) bond under the optimal oxidative cyclization reaction conditions . The required 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides are readily prepared from the corresponding acetimidoyl chlorides and benzylamines under a nucleophilic substitution reaction in the form of in situ .

- Results or Outcomes: The merits of this protocol are the use of inexpensive molecular iodine, metal-free oxidative coupling, and good to excellent yields . For example, 6-bromo-4-phenyl-2-(trifluoromethyl)quinazoline was obtained with a yield of 93% .

Application 2: Kinase Inhibitor Design

- Summary of the Application: The compound is used in the design of kinase inhibitors, which are important in the treatment of cancer . The difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif is particularly versatile .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of the compound in the design of kinase inhibitors .

- Results or Outcomes: The difluoromethyl group has shown versatility in kinase inhibitor design, allowing the careful calibration of the compound properties, including potency profile, solubility, and metabolic stability . Several literature examples include PQR530 and GDC-0077 .

Application 3: Synthesis of Quinolinyl-Pyrazoles

- Summary of the Application: The compound is used in the synthesis of quinolinyl-pyrazoles, which have been studied for their versatility in many significant fields and their interaction with cells .

- Methods of Application: The compound is used in the synthesis of orally bioactive pyrazole-containing quinoline derivatives . The required molecules are synthesized by chemists through new strategies on par with the reported methods .

- Results or Outcomes: The synthesized molecules were screened for their efficacy against the typical drugs in the market . The review gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches .

Application 4: Synthesis of 5-Halo-6-Trifluoromethylpyridine-3-Carbonitriles

- Summary of the Application: The compound is used in the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles . Trifluoromethyl containing heterocycles are an integral part of many biologically active compounds in the agro and pharmaceutical chemistry .

- Methods of Application: An efficient and concise three-step synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine starting material has been reported .

- Results or Outcomes: The synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles provides a simple access to highly functionalized trifluoromethylpyridine intermediates which can be further elaborated .

Application 5: Late-stage Difluoromethylation

- Summary of the Application: The compound is used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Application 6: Synthesis of 5-Halo-6-Trifluoromethylpyridine-3-Carbonitriles

- Summary of the Application: The compound is used in the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles . Trifluoromethyl containing heterocycles are an integral part of many biologically active compounds in the agro and pharmaceutical chemistry .

- Methods of Application: An efficient and concise three-step synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine starting material has been reported .

- Results or Outcomes: The synthesis provides a simple access to highly functionalized trifluoromethylpyridine intermediates which can be further elaborated .

Safety And Hazards

The safety and hazards associated with “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not readily available.

Orientations Futures

While specific future directions for “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not known, research in the field of trifluoromethyl-containing compounds is ongoing. These compounds are often integral parts of many biologically active compounds in agro and pharmaceutical chemistry4.

Please note that this information is based on limited data and may not be entirely accurate or complete. For a comprehensive analysis, more specific and detailed information would be needed. It’s always a good idea to consult with a professional chemist or researcher for accurate information.

Propriétés

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVHWGQGUCBGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

914637-51-7 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)